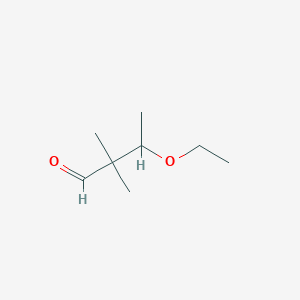

3-Ethoxy-2,2-dimethylbutanal

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H16O2 |

|---|---|

Molecular Weight |

144.21 g/mol |

IUPAC Name |

3-ethoxy-2,2-dimethylbutanal |

InChI |

InChI=1S/C8H16O2/c1-5-10-7(2)8(3,4)6-9/h6-7H,5H2,1-4H3 |

InChI Key |

DPELPJKUHZBNAG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C)C(C)(C)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Ethoxy 2,2 Dimethylbutanal

Chiral and Achiral Synthetic Routes via Precursor Functionalization

The construction of the 3-ethoxy-2,2-dimethylbutanal framework can be approached through the careful functionalization of precursor molecules. These routes often involve the initial establishment of the key carbon skeleton followed by the introduction or modification of the oxygen and aldehyde functionalities.

Enantioselective Approaches to the this compound Skeleton

Achieving an enantioselective synthesis of this compound is primarily centered on the asymmetric construction of the C3 stereocenter. A plausible and widely utilized strategy involves the enantioselective reduction of a suitable prochiral ketone precursor, such as 3-oxo-2,2-dimethylbutanal or its corresponding ester, to the chiral alcohol 3-hydroxy-2,2-dimethylbutanal. This is then followed by etherification.

Biocatalytic Reduction: Biocatalysis, particularly using alcohol dehydrogenases (ADHs), offers a green and highly selective method for the synthesis of chiral alcohols. nih.govrsc.org The reduction of a precursor ketone using a specific ADH can yield the desired (R)- or (S)-3-hydroxy-2,2-dimethylbutanal with high enantiomeric excess (ee). nih.gov The choice of enzyme and reaction conditions is crucial for achieving high conversion and selectivity. researchgate.net Subsequent etherification of the resulting chiral alcohol, for instance, through a Williamson ether synthesis with ethyl iodide, would yield the target enantiomerically enriched this compound.

| Precursor | Catalyst/Reagent | Product | Key Features |

| 3-Oxo-2,2-dimethylbutanoate | Alcohol Dehydrogenase (ADH) | (R)- or (S)-3-Hydroxy-2,2-dimethylbutanoate | High enantioselectivity, mild reaction conditions, environmentally benign. |

| 3-Hydroxy-2,2-dimethylbutanal | Ethyl Iodide, NaH | This compound | Standard etherification, potential for racemization needs to be controlled. |

Chiral Auxiliary-Mediated Synthesis: Another established approach involves the use of chiral auxiliaries to direct the stereochemical outcome of a reaction. For instance, an aldol (B89426) reaction between an enolate derived from a chiral auxiliary-appended acetate (B1210297) and pivaldehyde (2,2-dimethylpropanal) could be employed. Subsequent removal of the auxiliary and functional group manipulations would lead to the desired chiral β-hydroxy aldehyde, which can then be etherified.

Diastereoselective Control in Multi-Step Synthesis

When a molecule contains multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) becomes paramount. While this compound itself has only one stereocenter, synthetic intermediates leading to more complex analogs may have multiple chiral centers where diastereoselective control is essential. For instance, in the synthesis of related polyketide fragments, substrate-controlled diastereoselective reactions are often employed. The inherent stereochemistry of a starting material can direct the formation of a new stereocenter. For example, the addition of a nucleophile to a chiral aldehyde containing a pre-existing stereocenter can proceed with high diastereoselectivity, governed by Felkin-Anh or chelation-controlled models.

In the context of synthesizing analogs of this compound with additional stereocenters, a key strategy would be the diastereoselective aldol reaction between a chiral aldehyde and an enolate. The stereochemical outcome would be influenced by the geometry of the enolate (E/Z) and the nature of the metal counterion and ligands.

Challenges in Selective Aldehyde Formation within Branched Aliphatic Chains

The synthesis of aldehydes, particularly those with significant branching, is fraught with challenges. mdpi.combohrium.com Aldehydes are prone to over-oxidation to carboxylic acids, and their α-protons are susceptible to enolization, leading to side reactions such as self-aldol condensation. The steric hindrance around the aldehyde group in a molecule like this compound can mitigate some of these issues but also presents challenges in its formation.

Controlled Oxidation: A common method for aldehyde synthesis is the oxidation of a primary alcohol. researchgate.net For the final step in the synthesis of this compound from the corresponding primary alcohol (3-ethoxy-2,2-dimethylbutan-1-ol), a mild and selective oxidizing agent is required to prevent over-oxidation. Reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions are typically employed for this purpose.

Reductive Approaches: Alternatively, the aldehyde can be unmasked from a more stable precursor at a late stage of the synthesis. For example, the reduction of an ester or a Weinreb amide can provide the desired aldehyde. DIBAL-H (diisobutylaluminium hydride) is a common reagent for the partial reduction of esters to aldehydes.

Catalytic Strategies in C-O and C-C Bond Formation

Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency, selectivity, and atom economy. The synthesis of this compound can benefit significantly from such strategies for the key bond-forming steps.

Transition Metal Catalysis in Etherification and Carbonyl Synthesis

Transition metal catalysis offers powerful tools for both C-O bond formation (etherification) and the synthesis of carbonyl compounds. acs.org

Etherification: While the Williamson ether synthesis is a classic method, transition metal-catalyzed etherification reactions have emerged as valuable alternatives, often proceeding under milder conditions. For instance, palladium- or copper-catalyzed cross-coupling reactions between an alcohol (like 3-hydroxy-2,2-dimethylbutanal) and an electrophilic source of the ethyl group could be envisioned. However, for a simple primary alkyl ether like an ethoxy group, traditional methods are often more straightforward.

Carbonyl Synthesis: Transition metal-catalyzed hydroformylation of a suitably substituted alkene is a direct route to aldehydes. For example, the hydroformylation of 1-ethoxy-3,3-dimethyl-1-butene could potentially yield this compound. However, controlling the regioselectivity of this reaction to favor the branched aldehyde over the linear isomer can be challenging and often requires specialized ligand systems.

| Reaction Type | Catalyst System | Substrate Example | Product |

| Etherification | Pd or Cu catalyst | 3-Hydroxy-2,2-dimethylbutanal | This compound |

| Hydroformylation | Rhodium/ligand complex | 1-Ethoxy-3,3-dimethyl-1-butene | This compound |

Organocatalytic and Biocatalytic Pathways for Aldehyde Generation

In recent years, organocatalysis and biocatalysis have gained prominence as powerful strategies in asymmetric synthesis, offering mild and environmentally friendly alternatives to metal-based catalysts.

Organocatalysis: Organocatalysis can be employed for the enantioselective α-functionalization of aldehydes and ketones. nih.gov For the synthesis of the chiral precursor, 3-hydroxy-2,2-dimethylbutanal, an organocatalytic asymmetric aldol reaction between pivaldehyde and a masked acetaldehyde (B116499) equivalent could be a viable route. Chiral prolinol ethers are often effective catalysts for such transformations. scilit.com Furthermore, organocatalytic methods for the direct β-functionalization of aldehydes have been developed, which could potentially be adapted for the synthesis of the target molecule. scilit.com

Biocatalysis for Aldehyde Generation: Besides the reduction of ketones to chiral alcohols, enzymes can also be used for the selective oxidation of alcohols to aldehydes. Alcohol oxidases are a class of enzymes that can perform this transformation, often using molecular oxygen as the oxidant, which is a highly atom-economical and environmentally benign approach. The use of a specific alcohol oxidase could provide a clean and selective method for the final step in the synthesis of this compound from its corresponding alcohol.

| Catalysis Type | Catalyst/Enzyme | Reaction | Key Advantage |

| Organocatalysis | Chiral Prolinol Ether | Asymmetric Aldol Reaction | Metal-free, high enantioselectivity. |

| Biocatalysis | Alcohol Oxidase | Selective Alcohol Oxidation | Mild conditions, green oxidant (O2). |

Optimizing Catalyst Systems for Yield and Selectivity

The efficient synthesis of this compound is highly dependent on the catalyst system employed, particularly in reactions involving the formation of the ether linkage. Reductive etherification of a suitable precursor, such as 3-hydroxy-2,2-dimethylbutanal or pivalaldehyde, with ethanol (B145695) represents a plausible and atom-economical approach. The choice of catalyst in this process is critical to achieving high yield and selectivity, minimizing side reactions such as over-reduction to the corresponding alcohol or aldol condensation.

Heterogeneous catalysts, such as platinum on charcoal, have been shown to efficiently mediate the reductive etherification of ketones and aldehydes at ambient hydrogen pressure. scripps.eduorganic-chemistry.org For the synthesis of this compound, a similar system could be envisioned, starting from 3-hydroxy-2,2-dimethylbutanal and ethanol. The removal of water, a byproduct of the reaction, is crucial for driving the equilibrium towards the ether product. scripps.edu

| Catalyst System | Substrate 1 | Substrate 2 | Solvent | Temperature (°C) | Yield (%) | Selectivity (%) | Reference |

| Platinum on Charcoal (5%) | Ketone/Aldehyde | Primary/Secondary Alcohol | Chloroform | 50 | High | High | scripps.edu |

| Ru-H Complex | Aldehyde/Ketone | Alcohol | Water | Ambient | High | High | figshare.com |

| Yb(OTf)₃/Triethylsilane | Carbonyl Compound | Alcohol | Not specified | Not specified | Good to Excellent | Not specified | researchgate.net |

| Zirconium/Hafnium Polyhedral Oligosilsesquioxane Complexes | Aldehyde | Isopropanol | Isopropanol | 100-160 | Good | High | osti.gov |

Homogeneous catalysts also offer promising avenues. A well-defined cationic Ru-H complex has demonstrated high chemoselectivity in the reductive etherification of aldehydes and ketones with alcohols in aqueous solutions, using molecular hydrogen as the reducing agent. figshare.com This approach aligns with green chemistry principles by utilizing water as a solvent. Furthermore, Lewis acids like Ytterbium(III) triflate (Yb(OTf)₃) in combination with a reducing agent such as triethylsilane have been effectively used for the reductive etherification of carbonyl compounds. researchgate.net For the sterically demanding synthesis of this compound, robust catalysts such as zirconium and hafnium polyhedral oligosilsesquioxane complexes, which are active at higher temperatures, could be particularly advantageous. osti.gov These catalysts have shown success in the reductive etherification of various aldehydes in isopropanol, which acts as both a solvent and a reagent. osti.gov

Novel Reaction Conditions and Green Chemistry Principles

The growing emphasis on sustainable chemical manufacturing has spurred the development of novel reaction conditions that minimize environmental impact. These "green" approaches are highly relevant to the synthesis of fragrance compounds like this compound.

Solvent-Free and Aqueous Medium Synthesis Protocols

Conducting reactions in water or under solvent-free conditions is a cornerstone of green chemistry. As mentioned, the use of a Ru-H complex allows for reductive etherification in an aqueous medium. figshare.com Another approach involves the use of phase-transfer catalysis, which can facilitate reactions between immiscible reactants, potentially enabling the synthesis of this compound from an aqueous solution of an ethoxide salt and a suitable alkyl halide precursor. The industrial synthesis of ethers often employs such conditions to improve efficiency and reduce solvent waste. byjus.com

Sustainable Reagent Design and Waste Minimization Strategies

The principles of green chemistry also advocate for the use of renewable feedstocks and the minimization of waste. wikipedia.orgnih.gov In the context of this compound synthesis, this could involve sourcing ethanol from biomass. nih.gov Waste minimization can be achieved through catalytic processes that exhibit high atom economy, such as the aforementioned reductive etherification, which ideally produces only water as a byproduct. scripps.edu The development of chemo-enzymatic cascade reactions for the synthesis of fragrance aldehydes from renewable resources further exemplifies this trend, offering a highly selective and sustainable route to complex molecules. researchgate.netmdpi.com

Photochemical and Electrochemical Synthetic Transformations

Photochemical and electrochemical methods offer unique advantages in terms of mild reaction conditions and high selectivity, aligning well with green chemistry principles. Photochemical reactions, initiated by light, can enable transformations that are difficult to achieve through thermal methods. chemistryviews.org For instance, the photochemical hydroformylation of a trisubstituted alkene precursor could potentially yield the target aldehyde. nih.gov

Electrochemical synthesis provides a powerful tool for generating highly reactive intermediates under mild conditions, often avoiding the need for harsh chemical reagents. researchgate.netenamine.net The electrochemical oxidation of a carboxylic acid precursor could generate a carbocation that is then trapped by ethanol to form the ether linkage of this compound. chemistryviews.orgnih.gov This approach has been successfully applied to the synthesis of other sterically hindered ethers with high efficiency. chemistryviews.orgnih.govresearchgate.netenamine.net

| Method | Precursor | Key Intermediate | Reagents/Conditions | Potential Advantage for this compound Synthesis | Reference |

| Photochemical Hydroformylation | Trisubstituted Alkene | Alkyl Radical | CO, H₂, Photosensitizer | Mild conditions, high regioselectivity | nih.gov |

| Electrochemical Etherification | Carboxylic Acid | Carbocation | Graphite electrodes, 2,4,6-collidine, n-Bu₄NPF₆, AgPF₆, DCM | Synthesis of sterically hindered ethers, high yield | chemistryviews.orgnih.gov |

Multi-Component Reactions and Cascade Processes for Scaffold Assembly

Multi-component reactions (MCRs) and cascade processes offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation without the isolation of intermediates. nih.govnih.gov

Integration of Aldehyde and Ether Formation in One-Pot Syntheses

A one-pot synthesis that combines the formation of the aldehyde and ether functionalities is a highly desirable strategy for producing this compound. A plausible approach would involve the catalytic reductive etherification of a suitable ketone precursor, such as pinacolone, with ethanol, followed by in-situ homologation to the aldehyde. While direct one-pot conversions of this nature are challenging, the development of sophisticated catalyst systems that can mediate multiple, distinct transformations is an active area of research.

A more direct, albeit still conceptual, multi-component approach could involve the reaction of pivaldehyde, an ethoxide source, and a C1-synthon under catalytic conditions. However, controlling the chemoselectivity of such a reaction would be a significant hurdle.

Cascade reactions, where the product of one reaction triggers the next, could also be envisioned. For example, a cascade reaction could be initiated by the condensation of an alcohol with an aldehyde, followed by an intramolecular cyclization and subsequent rearrangement to form the desired α,α-disubstituted β-alkoxy aldehyde scaffold. mdpi.com

Exploration of Reaction Cascades for Improved Atom Economy in the Synthesis of this compound

While extensive research exists on catalytic cascade reactions for the synthesis of various organic molecules, specific literature detailing the application of these methodologies to the synthesis of this compound is notably scarce. General principles of cascade reactions, however, offer a theoretical framework for designing potential synthetic routes.

Conceptual Approaches to Cascade Synthesis of this compound

Several conceptual cascade sequences could be envisioned for the synthesis of this compound, drawing from established catalytic methods for C-C bond formation and functional group transformations. These hypothetical routes aim to construct the carbon skeleton and introduce the desired functional groups in a concerted fashion.

One potential strategy involves a hydroformylation-based cascade. Hydroformylation, or the oxo process, is an industrially significant reaction that introduces a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. wiley.comwikipedia.orgrsc.org A hypothetical cascade for this compound could start from a suitably substituted alkene. The development of catalysts that can facilitate both the hydroformylation and a subsequent etherification or other functionalization step in one pot would be a key challenge.

Another conceptual avenue is through aldol-type condensation cascades. These reactions are fundamental for C-C bond formation and can be part of sophisticated cascade sequences. rsc.org A potential, though not yet reported, cascade could involve the reaction of a precursor ketone or aldehyde with another carbonyl compound, followed by a series of intramolecular rearrangements and functional group interconversions to yield the target aldehyde.

Biocatalytic cascades, which utilize enzymes to catalyze a series of reactions, are also a promising area. acs.org Enzymes can offer high selectivity and operate under mild conditions. A chemoenzymatic platform could potentially be developed where an initial chemical step generates a precursor that is then fed into a multi-enzyme cascade to produce this compound. acs.org

Challenges and Future Directions

The primary challenge in developing reaction cascades for this compound lies in the sterically hindered nature of the α,α-disubstituted aldehyde. The two methyl groups adjacent to the carbonyl group can impede the approach of reactants and catalysts, making many standard reactions less effective.

Future research in this area would need to focus on the design of highly active and selective catalyst systems that can overcome this steric hindrance. This may involve the use of transition metal catalysts with tailored ligand architectures or the development of novel organocatalysts. wiley.comexlibrisgroup.com

Data on Related Cascade Reactions

While specific data for the cascade synthesis of this compound is unavailable in the reviewed literature, data from related cascade reactions for the synthesis of other functionalized aldehydes can provide insights into the potential feasibility and challenges. The following table illustrates typical conditions and outcomes for general aldehyde synthesis via cascade reactions, which could serve as a starting point for developing a process for the target compound.

| Catalyst System | Reactants | Cascade Steps | Product Type | Yield (%) | Reference |

| Rhodium/Phosphine Ligand | Alkene, CO, H₂ | Hydroformylation | Aldehyde | High | wiley.comwikipedia.orgrsc.org |

| Ceria (CeO₂) | Ketone, Primary Alcohol | Alcohol Oxidation, Aldol Condensation | α,β-Unsaturated Ketone | ~74 | rsc.org |

| Styrene Oxide Isomerase (SOI), ObiH | Aryl Epoxide, L-Threonine | Meinwald Rearrangement, Transaldolase Reaction | β-Hydroxy-α-Amino Acid | - | acs.org |

This table presents generalized data for related reaction types and does not represent a specific synthesis of this compound.

Reaction Profile and Mechanistic Elucidation of 3 Ethoxy 2,2 Dimethylbutanal

Nucleophilic and Electrophilic Reactivity Studies of the Aldehyde Moiety

The aldehyde group is characterized by an electrophilic carbonyl carbon, making it a prime target for nucleophiles. ncert.nic.in However, the reactivity of 3-Ethoxy-2,2-dimethylbutanal is significantly modulated by the adjacent quaternary carbon and the α-ethoxy group. Aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to both steric and electronic factors. ncert.nic.inlibretexts.org

The Aldol (B89426) reaction is a cornerstone of carbon-carbon bond formation, uniting two carbonyl compounds to form a β-hydroxy carbonyl product. wikipedia.org This reaction can be catalyzed by either acid or base. In a base-catalyzed mechanism, a catalytic amount of base deprotonates an α-hydrogen to form a resonance-stabilized enolate, which then acts as a nucleophile. youtube.comlibretexts.org In an acid-catalyzed mechanism, the acid protonates the carbonyl oxygen to increase its electrophilicity, which is then attacked by a neutral enol tautomer. wikipedia.orglibretexts.org

A crucial feature of this compound is that it lacks α-hydrogens on the carbon adjacent to the carbonyl group. Consequently, it cannot self-condense as it is unable to form an enolate. It can, however, act as an electrophilic acceptor in "crossed" or "mixed" aldol reactions when reacted with another enolizable aldehyde or ketone. libretexts.org

The stereochemical outcome of such reactions is of paramount interest. The Zimmerman-Traxler model predicts the stereochemistry by proposing a six-membered, chair-like transition state involving the metal cation of the enolate. masterorganicchemistry.comharvard.edu The geometry of the enolate (E or Z) dictates the relative stereochemistry of the aldol product. (Z)-enolates typically yield syn-aldol products, while (E)-enolates favor the formation of anti-aldol products to minimize 1,3-diaxial interactions in the transition state. harvard.edu The steric bulk of the 2,2-dimethylpropyl group and the electronic influence of the C3-ethoxy group in this compound would be expected to exert significant control over the facial selectivity of the enolate attack.

| Enolate Source (Ketone) | Enolate Geometry | Predicted Major Product Diastereomer | Governing Model |

|---|---|---|---|

| Propanone | Achiral Enolate | Racemic Mixture | N/A |

| 2-Butanone (LDA, THF, -78°C) | (Z)-Enolate (Kinetic) | Syn-Aldol Adduct | Zimmerman-Traxler harvard.edu |

| 2-Butanone (NaH, THF, reflux) | (E)-Enolate (Thermodynamic) | Anti-Aldol Adduct | Zimmerman-Traxler harvard.edu |

| Cyclohexanone | (Z)-Enolate (Kinetic) | Syn-Aldol Adduct | Zimmerman-Traxler masterorganicchemistry.com |

Beyond enolates, the aldehyde functionality of this compound readily undergoes addition reactions with a wide range of nucleophiles, including organometallic reagents (Grignard, organolithium), cyanide, and ylides. ncert.nic.in The general mechanism involves the attack of the nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is subsequently protonated upon workup to yield an alcohol. libretexts.org

Two primary factors govern the selectivity of these additions:

Steric Hindrance : The bulky 2,2-dimethylpropyl group adjacent to the carbonyl significantly hinders the nucleophile's trajectory. libretexts.org This can slow the reaction rate and enhance diastereoselectivity by favoring attack from the less hindered face of the carbonyl.

Electronic Effects & Chelation : The α-ethoxy group exerts an electron-withdrawing inductive effect, which increases the electrophilicity of the carbonyl carbon. However, in reactions involving metal-based nucleophiles (e.g., Grignard reagents), the oxygen atom of the ether can act as a Lewis base, chelating with the metal center. This chelation can lock the conformation of the molecule and direct the nucleophilic attack from a specific face, leading to high levels of stereocontrol, often predictable by the Felkin-Anh or related models.

| Nucleophile/Reagent | Product Type | Key Selectivity Factor |

|---|---|---|

| CH₃MgBr, then H₃O⁺ | Secondary Alcohol | Chelation/Felkin-Anh Control |

| C₆H₅Li, then H₃O⁺ | Secondary Alcohol | Steric/Felkin-Anh Control |

| NaCN, H₂SO₄ | Cyanohydrin | Steric Hindrance |

| Ph₃P=CH₂, then H₂O | Alkene (Wittig Reaction) | Irreversible Ylide Addition |

The aldehyde group can be either oxidized to a carboxylic acid or reduced to a primary alcohol. The choice of reagent is critical to ensure selectivity and avoid unwanted side reactions, such as cleavage of the ether linkage.

Oxidation : Strong oxidizing agents like potassium permanganate (B83412) or chromic acid can convert the aldehyde to a carboxylic acid but risk over-oxidation or degradation of the molecule. Milder, more selective methods are generally preferred for complex molecules. frontiersin.org The Pinnick oxidation, using sodium chlorite (B76162) (NaClO₂) buffered with a phosphate, is highly effective for converting aldehydes to carboxylic acids without affecting other sensitive functional groups. Another selective method involves using Tollens' reagent (Ag(NH₃)₂⁺), which specifically oxidizes aldehydes.

Reduction : The reduction of the aldehyde to a primary alcohol is typically more straightforward. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent are highly efficient. nih.gov NaBH₄ is generally preferred for its greater functional group tolerance and safer handling. These hydride reductions are usually high-yielding and produce minimal byproducts.

| Transformation | Reagent | Product | Selectivity/Notes |

|---|---|---|---|

| Oxidation | Sodium Chlorite (NaClO₂), NaH₂PO₄ | 3-Ethoxy-2,2-dimethylbutanoic acid | High selectivity for aldehydes; avoids ether cleavage. organic-chemistry.org |

| Oxidation | Potassium Permanganate (KMnO₄) | 3-Ethoxy-2,2-dimethylbutanoic acid | Strong oxidant; risk of C-C and C-O bond cleavage. frontiersin.org |

| Reduction | Sodium Borohydride (NaBH₄) | 3-Ethoxy-2,2-dimethylbutan-1-ol | Excellent selectivity; does not reduce ethers or esters. |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 3-Ethoxy-2,2-dimethylbutan-1-ol | Powerful reductant; highly effective but less selective than NaBH₄. |

Reactions Involving the Ether Linkage and Alkyl Skeleton

While ethers are generally considered unreactive and are often used as solvents, the C-O bond can be cleaved under specific, typically harsh, conditions. libretexts.orgwikipedia.org The alkyl skeleton, being composed of strong C-C and C-H sigma bonds, is largely inert but can be functionalized using modern synthetic methods.

The cleavage of ethers is most commonly achieved using strong acids, particularly hydrohalic acids like HBr and HI. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen to form a good leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.com The subsequent step depends on the structure of the ether.

Sₙ2 Pathway : If one of the alkyl groups is primary or methyl, the halide anion will attack it via an Sₙ2 mechanism. In the case of this compound, the ethyl group is a primary substrate, making it susceptible to Sₙ2 attack by I⁻ or Br⁻ to yield iodoethane (B44018) or bromoethane. libretexts.orglibretexts.org

Sₙ1 Pathway : If one of the alkyl groups can form a stable carbocation (e.g., tertiary, benzylic), the cleavage can proceed via an Sₙ1 mechanism. libretexts.orgwikipedia.org The carbon bearing the ethoxy group in this compound is tertiary. Therefore, after protonation, the C-O bond could cleave to form a stable tertiary carbocation, which would then be trapped by the halide.

Lewis acids, such as boron tribromide (BBr₃), are also potent reagents for ether cleavage. The mechanism involves coordination of the Lewis acid to the ether oxygen, activating it for cleavage. vaia.com This method is often effective at lower temperatures than strong protic acids.

Reactions involving the alkyl skeleton are less common but represent an advanced area of synthesis. Radical reactions offer a pathway to functionalize otherwise inert C-H bonds. wikipedia.org

Radical Cyclization : While the saturated parent molecule will not undergo cyclization, a derivative containing a site of unsaturation could be designed to participate in a radical cyclization. For example, an analogue of this compound containing a terminal alkene could be induced to cyclize via a 5-exo or 6-endo radical pathway, initiated by a radical initiator like AIBN with a mediator such as tributyltin hydride. acs.orgrsc.org The attack of an initially formed radical onto a multiple bond is the key cyclization step. wikipedia.org

C-H Functionalization : Modern synthetic chemistry has developed methods to selectively functionalize "unactivated" C-H bonds. Strategies like the Hofmann-Löffler-Freytag reaction or transition-metal-catalyzed C-H activation could potentially be applied. For instance, a palladium catalyst might selectively insert into a C(sp³)-H bond, which could then be coupled with a reaction partner. The directing effect of the existing functional groups would be critical in determining the site of functionalization.

Rearrangement Processes and Carbocation Chemistry

The structure of this compound, featuring an ethoxy group attached to a carbon adjacent to a quaternary carbon, makes it a prime candidate for carbocation-mediated rearrangements, particularly under acidic conditions. The most probable pathway for such reactions is initiated by the protonation of the ether oxygen, which transforms the ethoxy group into a good leaving group (ethanol). fiveable.memasterorganicchemistry.com

Departure of ethanol (B145695) would generate a secondary carbocation. However, the proximity of the electron-rich t-butyl group allows for a rapid 1,2-alkyl (methyl) shift, a classic example of a Wagner-Meerwein rearrangement, to form a more stable tertiary carbocation. wikipedia.orgnumberanalytics.comyoutube.com This rearrangement is a thermodynamically driven process, as tertiary carbocations are significantly more stable than their secondary counterparts due to hyperconjugation and inductive effects. libretexts.orgyoutube.combyjus.com

The general mechanism can be depicted as follows:

Protonation of the ether oxygen: The lone pair of electrons on the ether oxygen attacks a proton (H⁺) from an acidic medium.

Formation of a secondary carbocation: The protonated ether cleaves, with ethanol acting as the leaving group, to form a secondary carbocation.

1,2-Methyl shift (Wagner-Meerwein Rearrangement): A methyl group from the adjacent quaternary carbon migrates to the positively charged carbon, resulting in the formation of a more stable tertiary carbocation.

Product formation: The rearranged tertiary carbocation can then be attacked by a nucleophile present in the reaction mixture (e.g., a halide ion or water) or undergo elimination to form an alkene. openstax.orgkhanacademy.org

The stability of carbocations follows the general order: tertiary > secondary > primary. libretexts.org This stability difference is the primary driving force for the rearrangement.

Table 1: Relative Stability of Carbocations

| Carbocation Type | Relative Stability | Key Stabilizing Factors |

|---|---|---|

| Tertiary (3°) | Most Stable | Hyperconjugation, Inductive Effect |

| Secondary (2°) | Moderately Stable | Hyperconjugation, Inductive Effect |

This table provides a generalized view of carbocation stability based on established principles of organic chemistry.

Kinetic and Thermodynamic Aspects of Reactivity

Kinetic studies on the reactions of ethers, particularly their degradation initiated by hydroxyl radicals in the atmosphere, have been reported. acs.org While specific kinetic data for this compound is unavailable, the rate of its reactions, such as acid-catalyzed cleavage, would be influenced by several factors.

Kinetic studies on analogous ethers show that the rate of reaction is often dependent on the concentration of the ether and the acid catalyst, and can be independent of the nucleophile concentration in cases where carbocation formation is the slow step (SN1-type mechanism). openstax.orgmasterorganicchemistry.com

Table 2: Hypothetical Kinetic Data for Acid-Catalyzed Cleavage of a Secondary Ether

| Reactant Concentration | Catalyst Concentration | Initial Rate (M/s) |

|---|---|---|

| 0.1 M | 0.1 M | 1.0 x 10⁻⁵ |

| 0.2 M | 0.1 M | 2.0 x 10⁻⁵ |

This table illustrates the expected first-order dependence of the reaction rate on both the substrate and catalyst concentrations, a common observation in acid-catalyzed ether cleavage.

The thermodynamic landscape of the reaction is characterized by the relative stabilities of the reactants, intermediates, and products. The rearrangement of the initially formed secondary carbocation to a tertiary carbocation is a thermodynamically favorable process, as the tertiary carbocation represents a lower energy state. libretexts.orgbyjus.com

Table 3: Estimated Thermodynamic Data for Carbocation Rearrangement

| Species | Enthalpy of Formation (kcal/mol) - Gas Phase |

|---|---|

| Secondary Butyl Cation | ~175 |

This table provides a simplified comparison of the gas-phase enthalpies of formation for a secondary and a tertiary carbocation, illustrating the greater thermodynamic stability of the tertiary species. Data is generalized from known values for similar structures.

Elucidation of Reaction Mechanisms via Advanced Probes

To definitively establish the mechanistic pathways of reactions involving this compound, advanced experimental techniques would be necessary.

Isotopic labeling is a powerful tool for tracing the fate of atoms throughout a reaction mechanism. bohrium.comnih.gov In the context of the proposed Wagner-Meerwein rearrangement, several labeling strategies could be employed:

Deuterium Labeling: One of the methyl groups on the quaternary carbon could be replaced with a trideuteromethyl group (-CD₃). Analysis of the product distribution using techniques like NMR or mass spectrometry would reveal whether this labeled group migrates.

Carbon-13 Labeling: The carbon atom of the migrating methyl group could be labeled with ¹³C. Following the reaction, the position of the ¹³C label in the product skeleton would provide conclusive evidence of the methyl shift. nih.gov Similarly, labeling the carbon bearing the ethoxy group would confirm the initial site of carbocation formation.

The existence of carbocation intermediates can be inferred through trapping experiments. youtube.com In this approach, a highly reactive nucleophile (a "trap") is added to the reaction mixture to capture the transient intermediate before it can rearrange or react with other species.

For example, if the reaction is conducted in the presence of a high concentration of a potent nucleophile like azide (B81097) (N₃⁻), it might be possible to trap the initial secondary carbocation, forming a secondary azide product, in competition with the rearrangement. The detection of this trapped product, even in small amounts, would provide strong evidence for the existence of the secondary carbocation intermediate.

Table 4: Common Compounds Mentioned

| Compound Name |

|---|

| This compound |

Computational and Theoretical Investigations of 3 Ethoxy 2,2 Dimethylbutanal S Electronic and Conformational Landscape

Quantum Chemical Calculations of Molecular Structure and Stability

The computational investigation of aldehydes and ethers like 3-Ethoxy-2,2-dimethylbutanal heavily relies on Density Functional Theory (DFT) and ab initio methods. nih.govnih.gov DFT has become particularly popular due to its balance of computational cost and accuracy. nih.govnrel.gov Methods like the B3LYP functional, often paired with basis sets such as 6-311G** or aug-cc-pVDZ, are frequently used to optimize molecular geometries and calculate energies. nih.govresearchgate.net These approaches model the electron correlation by using a functional of the electron density, which simplifies the calculation compared to traditional wave-function-based methods while still providing reliable results for a wide range of molecular properties including geometries, vibrational frequencies, and reaction energies. nih.govijcps.org

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. nih.gov While often more computationally demanding than DFT, they can provide benchmark results for molecular properties. For flexible molecules, exploring the potential energy surface with these methods helps to identify stable conformers and the transition states that separate them. nih.gov The choice between DFT and ab initio methods often depends on the desired accuracy and the size of the system being studied. For a molecule of the size of this compound, DFT methods like B3LYP or M06-2X are generally considered to provide a good compromise between accuracy and computational feasibility. nih.govnrel.gov

For instance, the C=O bond of the aldehyde group is expected to be around 1.20-1.22 Å. researchgate.net The C-O single bond of the ethoxy group would be longer, typically in the range of 1.41-1.43 Å. researchgate.net The various C-C bonds will have lengths characteristic of sp³-sp³ and sp³-sp² hybridization, generally around 1.51-1.54 Å. researchgate.net Bond angles are also well-predicted; for example, the sp³ hybridized carbons, like the quaternary C2 atom, will exhibit angles close to the tetrahedral value of 109.5°, although steric repulsion from the bulky methyl groups might cause slight distortions. The C-C=O angle of the aldehyde group is expected to be close to 120°.

Below is an interactive table with predicted geometric parameters for this compound, based on typical values from DFT calculations on analogous molecules. researchgate.netpsu.edu

| Parameter | Atoms Involved | Predicted Value |

| Bond Length | C=O (aldehyde) | ~1.21 Å |

| Bond Length | C-C (aldehyde-C2) | ~1.52 Å |

| Bond Length | C2-C(CH3)2 | ~1.54 Å |

| Bond Length | C-O (ethoxy) | ~1.42 Å |

| Bond Angle | C-C=O | ~124° |

| Bond Angle | C-C-C (backbone) | ~112° (distorted from tetrahedral) |

| Dihedral Angle | H-C-C=O | ~0° or ~180° (defining syn or anti-periplanar conformers) |

| Dihedral Angle | C-O-C-C (ethoxy) | Variable, defining gauche and anti conformers |

Note: These values are illustrative and based on computational data for structurally related aldehydes and ethers. Specific values would require a dedicated computational study of this compound.

Conformational Analysis and Energy Landscapes

The flexibility of this compound arises from the rotation around several single bonds, leading to various conformers with different energies. Understanding this conformational landscape is crucial for predicting the molecule's behavior.

The potential energy surface of this compound is complex, with multiple minima corresponding to stable conformers. Computational methods can systematically explore this surface by rotating key dihedral angles, such as the C2-C3 bond and the bonds within the ethoxy group. nih.gov For each rotational step, the energy is calculated, generating a profile that reveals the low-energy conformers and the energy barriers that separate them. nih.gov

A defining feature of this compound is the presence of two methyl groups on the C2 carbon. This gem-dimethyl group, which is part of a t-butyl-like moiety, imposes significant steric hindrance. upenn.edu This steric bulk heavily restricts rotation around the adjacent C2-C3 bond. The presence of bulky groups generally increases the energy of eclipsed conformations more than staggered ones, leading to higher rotational barriers compared to less substituted analogues. msu.edu

This steric clash will likely force the molecular backbone to adopt specific staggered conformations to minimize the repulsion between the large 2,2-dimethylpropyl group and the ethoxy group. The most stable conformers will be those where the bulkiest groups are positioned anti-periplanar to each other. upenn.edu This steric influence is a dominant factor in determining the molecule's preferred three-dimensional shape.

The conformational preferences of a molecule can be significantly altered by its environment. In the gas phase, intramolecular forces dictate the most stable shape. However, in a solvent, intermolecular interactions between the solute and solvent molecules come into play. researchgate.net

Computational models can account for these solvent effects using either explicit models, where individual solvent molecules are included in the calculation, or implicit models (continuum models), where the solvent is treated as a continuous medium with a specific dielectric constant. rsc.org For this compound, polar solvents would be expected to interact strongly with the polar aldehyde group (C=O) and the ether oxygen. These interactions, primarily dipole-dipole forces and hydrogen bonding (if the solvent is protic), can stabilize certain conformers over others. nih.govnih.gov For instance, a conformer with a more exposed aldehyde group might be favored in a polar solvent due to better solvation, even if it is not the most stable conformer in the gas phase. researchgate.net The equilibrium between different conformers is therefore a balance between intramolecular energetics and intermolecular solvation energies. nih.gov

Electronic Structure and Reactivity Predictions

Computational chemistry offers a powerful suite of tools to predict the electronic nature and reactivity of molecules like this compound. These methods allow for a detailed understanding of how the molecule is likely to interact with other chemical species.

Frontier Molecular Orbital (FMO) Analysis and Electrophilicity Indices

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting chemical reactivity. numberanalytics.comnumberanalytics.com It posits that the most significant interactions between reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comnumberanalytics.com For this compound, the HOMO is expected to be localized primarily on the oxygen atom of the ethoxy group due to its lone pairs of electrons. The LUMO, conversely, is anticipated to be centered on the carbonyl carbon of the aldehyde group, which is electron-deficient.

The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. Computational methods like Density Functional Theory (DFT) can be employed to calculate the energies of these orbitals. numberanalytics.com

The electrophilicity index (ω) is another important parameter that can be calculated from the HOMO and LUMO energies. It quantifies the ability of a molecule to accept electrons. Aldehydes are generally electrophilic, and the presence of electron-donating groups, such as the ethoxy group in this compound, can modulate this property.

Table 1: Predicted Frontier Molecular Orbital Properties for this compound *

| Parameter | Predicted Value (Arbitrary Units) | Description |

| HOMO Energy | -8.5 eV | Energy of the highest occupied molecular orbital, indicating the ability to donate electrons. |

| LUMO Energy | +1.2 eV | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept electrons. |

| HOMO-LUMO Gap | 9.7 eV | A larger gap suggests higher kinetic stability and lower reactivity. |

| Electrophilicity Index (ω) | 1.5 | A measure of the molecule's ability to act as an electrophile. |

Note: These values are hypothetical and representative of what would be expected from DFT calculations on a molecule with this structure.

Transition State Modeling for Reaction Pathways

Transition state theory is a powerful computational tool for investigating the mechanisms of chemical reactions. By modeling the high-energy transition state structures, chemists can predict reaction rates and understand the factors that control selectivity. nih.gov For this compound, a particularly relevant reaction to model would be the Tishchenko reaction, which involves the disproportionation of two aldehyde molecules to form an ester. rsc.orgorganicreactions.org

The steric hindrance around the aldehyde group in this compound, due to the adjacent quaternary carbon, would significantly influence the energetics of the transition state. rsc.org Computational modeling could elucidate the preferred geometry of the transition state and the activation energy required for the reaction to proceed. nih.gov The accepted mechanism for the Tishchenko reaction involves the formation of a hemiacetal intermediate, followed by a hydride transfer, which is often the rate-determining step. organicreactions.org

Table 2: Hypothetical Calculated Activation Energies for Key Reaction Steps of this compound *

| Reaction Step | Catalyst | Predicted Activation Energy (kcal/mol) | Significance |

| Hemiacetal Formation | Lewis Acid | 10-15 | The initial coordination and nucleophilic attack to form the intermediate. |

| Hydride Transfer | Lewis Acid | 20-25 | The rate-determining step, influenced by steric hindrance. rsc.org |

| Ester Formation | Lewis Acid | <5 | The final, energetically favorable step. |

Note: These values are illustrative and based on typical activation energies for Tishchenko-type reactions of sterically hindered aldehydes.

Molecular Dynamics Simulations for Reactive Events

While transition state theory provides a static picture of a reaction, molecular dynamics (MD) simulations offer a dynamic view of how molecules move and interact over time. nih.gov An MD simulation of this compound in a solvent could reveal important information about its conformational preferences and the accessibility of the reactive aldehyde group. nih.gov

Spectroscopic Parameter Prediction and Validation

Computational methods are also extensively used to predict spectroscopic data, which is invaluable for structure elucidation and characterization.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of organic molecules. nih.gov Computational methods, particularly those based on DFT, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.govbohrium.com These predictions are made by calculating the magnetic shielding tensors for each nucleus in the molecule. nih.gov

For this compound, computational predictions would be particularly useful for assigning the signals of the diastereotopic protons in the methylene (B1212753) group of the ethoxy moiety and for confirming the chemical shift of the sterically hindered aldehyde proton. comporgchem.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound *

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde CH | 9.5 - 9.8 | 200 - 205 |

| Methylene CH₂ (ethoxy) | 3.4 - 3.6 (diastereotopic) | 65 - 70 |

| Methyl CH₃ (ethoxy) | 1.1 - 1.3 | 14 - 16 |

| Quaternary C | - | 45 - 50 |

| gem-Dimethyl CH₃ | 1.0 - 1.2 | 22 - 25 |

| Methine CH | 3.2 - 3.4 | 80 - 85 |

Note: These are predicted ranges based on established computational NMR prediction methods and typical values for similar functional groups.

Vibrational Frequency Analysis for Infrared and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in its IR and Raman spectra. nih.gov

For this compound, the most prominent features in the predicted IR spectrum would be a strong absorption band corresponding to the C=O stretch of the aldehyde group and various C-O and C-H stretching and bending vibrations. acs.org A comparison of the calculated and experimental spectra can help to confirm the structure of the molecule and provide insights into its conformational properties. nih.gov

Table 4: Predicted Key Vibrational Frequencies for this compound *

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) |

| C=O Stretch (aldehyde) | 1720 - 1740 | Strong |

| C-H Stretch (aldehyde) | 2720 - 2750, 2820 - 2850 | Medium (Fermi resonance) |

| C-O-C Stretch (ether) | 1080 - 1150 | Strong |

| C-H Bending (gem-dimethyl) | 1365 - 1385 | Medium |

Note: These are predicted frequency ranges based on DFT calculations for similar aliphatic aldehydes and ethers.

Advanced Analytical Methodologies for Research Level Characterization of 3 Ethoxy 2,2 Dimethylbutanal

Sophisticated Spectroscopic Techniques for Structural Elucidation

The precise architecture of 3-Ethoxy-2,2-dimethylbutanal is unraveled through a combination of high-resolution spectroscopic methods. These techniques provide a detailed map of the molecule's atomic connectivity and spatial arrangement.

High-Resolution NMR Spectroscopy (2D-NMR, NOESY, COSY, HSQC, HMBC) for Complex Stereochemical Assignments

Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is a powerful tool for elucidating the complex structure of organic molecules. wikipedia.org For this compound, a suite of 2D-NMR experiments is essential for unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for determining the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. scribd.com In this compound, COSY would show correlations between the aldehydic proton and any protons on the adjacent carbon, as well as between the methylene (B1212753) and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC identifies direct one-bond correlations between protons and the carbons they are attached to. columbia.edu This is crucial for assigning the ¹³C signals based on the already-assigned ¹H signals. For instance, the spectrum would show a cross-peak connecting the aldehydic proton to the carbonyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique detects longer-range couplings (typically 2-4 bonds) between protons and carbons. columbia.edu HMBC is invaluable for identifying quaternary carbons and piecing together the carbon skeleton. For this compound, HMBC would show correlations from the methyl protons of the dimethyl group to the quaternary carbon and the adjacent CH group, and from the ethoxy protons to the ether-linked carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close to each other in space, regardless of whether they are bonded. harvard.edu This is particularly useful for determining stereochemistry and conformational preferences.

A hypothetical table of expected NMR data for this compound is presented below.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| CHO | ~9.5 | ~204 | C(2), C(3) |

| C(CH₃)₂ | ~1.1 (singlet, 6H) | ~45 | C(2), C(3), CHO |

| CH-O | ~3.4 (quartet, 2H) | ~70 | C(ethoxy CH₃) |

| O-CH₂-CH₃ | ~1.2 (triplet, 3H) | ~15 | C(ethoxy CH₂) |

| C(2) | - | ~55 | - |

| C(3) | ~3.2 (singlet, 1H) | ~80 | CHO, C(2), C(dimethyl) |

Advanced Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also offer insights into its conformational state.

FTIR Spectroscopy: The FTIR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp peak around 1730 cm⁻¹ would be indicative of the C=O stretch of the aldehyde functional group. The C-O stretching vibrations of the ether linkage would appear in the region of 1150-1085 cm⁻¹. The spectrum would also show characteristic C-H stretching and bending vibrations for the alkyl groups.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Technique |

| C=O (aldehyde) | 1740-1720 | FTIR, Raman |

| C-O (ether) | 1150-1085 | FTIR |

| C-H (alkane) | 2960-2850 (stretch), 1470-1350 (bend) | FTIR, Raman |

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration Determination (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. This compound possesses a chiral center at the carbon atom bearing the ethoxy group (C3). Therefore, it can exist as a pair of enantiomers.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. For a chiral molecule like this compound, a non-zero CD spectrum would be expected. The sign and magnitude of the Cotton effect in the region of the carbonyl chromophore's n→π* transition (around 290 nm) could be used to help determine the absolute configuration of a specific enantiomer.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. wikipedia.org An ORD spectrum of an enantiomerically enriched sample of this compound would show a plain or anomalous curve, which can also be correlated with its absolute configuration. wikipedia.org These techniques are essential for verifying the enantiomeric purity of the compound. wikipedia.org

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Studies

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the elemental composition and fragmentation patterns of a molecule, providing definitive evidence for its identity.

Accurate Mass Determination (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₈H₁₆O₂), the expected exact mass would be calculated and compared to the experimentally measured value.

| Ion | Calculated Exact Mass |

| [C₈H₁₆O₂ + H]⁺ | 145.1223 |

| [C₈H₁₆O₂ + Na]⁺ | 167.1043 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Mapping

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a wealth of structural information. rsc.org The fragmentation pathways can be mapped to deduce the connectivity of the molecule. researchgate.netresearchgate.net

For this compound, key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the loss of the formyl radical (•CHO) or the tert-butyl group.

McLafferty rearrangement: If sterically feasible, a gamma-hydrogen transfer from the ethoxy group to the carbonyl oxygen, followed by cleavage, could occur.

Cleavage of the ether bond: Loss of the ethoxy group or an ethyl radical.

A table of potential fragment ions and their proposed structures is provided below.

| m/z of Fragment Ion | Proposed Formula | Proposed Fragmentation Pathway |

| 115 | C₇H₁₅O | Loss of CHO |

| 87 | C₅H₁₁O | Cleavage at C2-C3 bond |

| 57 | C₄H₉ | Loss of C₄H₇O₂ (tert-butyl cation) |

| 45 | C₂H₅O | Ethoxy cation |

| 29 | C₂H₅ | Ethyl cation |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Byproduct Identification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. jmchemsci.com Its high sensitivity and specificity make it an invaluable tool for assessing the purity of this compound and identifying potential byproducts from its synthesis. jmchemsci.com

In a typical GC-MS analysis, the sample is first vaporized and introduced into the gas chromatograph. Here, the components of the mixture are separated based on their differential partitioning between a stationary phase (a high-boiling liquid coated on an inert solid support) and a mobile phase (an inert gas, such as helium). As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, provides a unique fingerprint for each compound, allowing for its identification. jmchemsci.com

For the purity assessment of this compound, a precisely weighed sample would be dissolved in a suitable solvent and injected into the GC-MS system. The resulting chromatogram would ideally show a single major peak corresponding to the target compound. The presence of any additional peaks would indicate the presence of impurities or byproducts. By comparing the retention times and mass spectra of these additional peaks to those of known standards or by interpreting their fragmentation patterns, these impurities can be identified. The relative peak areas in the chromatogram can be used to estimate the purity of the this compound sample. nih.gov

Table 1: Illustrative GC-MS Data for Purity Analysis of this compound

| Peak No. | Retention Time (min) | Compound Name | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |

| 1 | 8.54 | This compound | 144.22 | 57, 87, 115, 129 |

| 2 | 7.92 | 2,2-Dimethylbutanol | 102.17 | 45, 57, 87 |

| 3 | 9.15 | Diethoxymethyl)ethane | 118.17 | 47, 73, 103 |

Note: This data is illustrative and represents a hypothetical analysis.

Chromatographic Separations and Purity Assessment Methodologies

Preparative and Analytical High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that can be adapted for both analytical and preparative purposes. In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential interactions of the sample components with the stationary phase.

For the analysis of this compound, analytical HPLC could be employed to determine its purity. A suitable HPLC method would involve selecting an appropriate column (e.g., a reversed-phase C18 column) and a mobile phase that provides good separation of the target compound from any impurities. Detection is typically achieved using a UV detector or a refractive index detector.

Preparative HPLC can be used to purify larger quantities of this compound. The principle is the same as analytical HPLC, but it utilizes larger columns and higher flow rates to handle larger sample loads. Fractions of the eluent are collected, and those containing the purified compound are combined.

Gas Chromatography (GC) for Volatile Mixture Analysis and Quantification

Gas Chromatography (GC) with a flame ionization detector (FID) is a robust and reliable method for the analysis and quantification of volatile compounds like this compound. nih.gov The principles of separation in GC are the same as in GC-MS, but a different type of detector is used. The FID is highly sensitive to organic compounds and provides a response that is proportional to the mass of the analyte, making it ideal for quantitative analysis. shimadzu.com

To quantify this compound in a sample, a calibration curve would be constructed by injecting known concentrations of a pure standard and plotting the peak area against the concentration. The concentration of the compound in an unknown sample can then be determined by measuring its peak area and interpolating from the calibration curve. shimadzu.com

Table 2: Example GC-FID Parameters for this compound Analysis

| Parameter | Value |

| Column | VF-5ms (15 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), then 10 °C/min to 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

Note: These parameters are illustrative and would require optimization for a specific application.

Supercritical Fluid Chromatography (SFC) for Chiral Separations

This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers. As enantiomers often exhibit different biological activities, their separation and characterization are of great importance. chromatographyonline.com Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering several advantages over traditional methods like HPLC, including faster analysis times and reduced use of organic solvents. chromatographyonline.comfagg.be

SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. chromatographyonline.com The properties of a supercritical fluid are intermediate between those of a gas and a liquid, allowing for high efficiency separations. chromatographyonline.com For chiral separations, a chiral stationary phase (CSP) is used. These stationary phases contain a chiral selector that interacts differently with each enantiomer, leading to their separation.

In the chiral SFC analysis of this compound, the sample would be injected onto a column packed with a suitable CSP. A mobile phase consisting of supercritical CO2 and a modifier, such as an alcohol, would be used to elute the enantiomers. chiraltech.com The separated enantiomers would then be detected, for example, by a UV detector or a mass spectrometer. The development of an effective SFC method often involves screening different chiral columns and mobile phase compositions to achieve optimal separation. researchgate.net

Table 3: Common Chiral Stationary Phases for SFC Screening

| Chiral Stationary Phase | Selector Type |

| Chiralpak AD | Amylose tris(3,5-dimethylphenylcarbamate) |

| Chiralpak AS | Amylose tris((S)-α-methylbenzylcarbamate) |

| Chiralcel OD | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Chiralcel OJ | Cellulose tris(4-methylbenzoate) |

Crystallographic Analysis for Solid-State Structure Determination (if crystalline)

Should this compound be a crystalline solid at a certain temperature, or if a crystalline derivative can be formed, its three-dimensional structure can be unequivocally determined using crystallographic techniques.

Single-Crystal X-ray Diffraction: Principles and Application

Single-crystal X-ray diffraction is the most definitive method for determining the atomic and molecular structure of a crystalline compound. carleton.edu The technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice. carleton.edu When a monochromatic X-ray beam is directed at a single crystal, the X-rays are scattered in a specific pattern of spots, known as a diffraction pattern.

For this compound, obtaining a suitable single crystal would be the first and often most challenging step. If successful, the crystal would be mounted on a diffractometer and irradiated with X-rays. The resulting diffraction data would be processed to solve and refine the crystal structure, providing an unambiguous determination of its three-dimensional geometry, including the absolute configuration of its chiral center. In cases where the parent compound is not crystalline, derivatization to a crystalline solid, such as a 2,4-dinitrophenylhydrazone, can be performed to facilitate X-ray crystallographic analysis. acs.org

Table 4: Hypothetical Crystallographic Data for a this compound Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) | 98.76 |

| Volume (ų) | 1334.5 |

| Z | 4 |

| R-factor | 0.045 |

Note: This data is hypothetical and for illustrative purposes only. The feasibility of obtaining a crystalline sample of this compound or its derivative would need to be experimentally determined.

Research on this compound Reveals No Evidence of Polymorphism or Co-crystallization Studies

Despite a thorough review of available scientific literature and chemical databases, no specific research findings, data tables, or detailed characterization studies concerning the polymorphism or co-crystallization of the chemical compound this compound have been identified. This indicates a significant gap in the solid-state chemistry knowledge of this particular aldehyde.

The investigation into the advanced analytical methodologies for the research-level characterization of this compound, with a specific focus on its polymorphic and co-crystalline forms, yielded no published academic papers, patents, or database entries that address these specific phenomena for this compound. While general chemical and physical properties are documented in various chemical supplier catalogs and databases, in-depth solid-state analysis appears to be absent from the public domain.

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, and co-crystallization, the formation of a crystalline structure containing two or more different molecules in the same crystal lattice, are critical areas of study in materials science and pharmaceuticals. Such studies provide crucial insights into a compound's physical properties, including its melting point, solubility, stability, and bioavailability. The absence of such data for this compound means that its solid-state behavior remains largely uncharacterized.

Searches for crystallographic data, which would be a prerequisite for any polymorphism or co-crystallization study, also failed to retrieve any specific results for this compound. While research on the crystal structures of other, structurally related ethoxy-containing compounds has been published, these findings are not applicable to the unique molecular structure of the target compound.

This lack of information precludes the creation of detailed research findings and data tables as requested. It underscores that not all chemical compounds, even those that are commercially available, have been subjected to comprehensive solid-state characterization. Further research would be necessary to explore the potential for polymorphic forms or co-crystals of this compound, which could hold implications for its handling, formulation, and application in various chemical contexts.

Strategic Applications of 3 Ethoxy 2,2 Dimethylbutanal in Complex Chemical Synthesis

Potential as a Chiral Building Block in Asymmetric Synthesis

The presence of a stereocenter at the carbon bearing the ethoxy group implies that 3-Ethoxy-2,2-dimethylbutanal could theoretically serve as a chiral building block. In asymmetric synthesis, such building blocks are invaluable for introducing specific stereochemistry into a target molecule, a critical aspect in the synthesis of many pharmaceuticals and natural products.

Precursor for Enantioenriched Natural Product Core Structures

Hypothetically, enantioenriched forms of this compound could be employed as starting materials for the synthesis of complex natural products. The aldehyde functionality provides a handle for a variety of transformations, such as aldol (B89426) reactions, Wittig reactions, and reductive aminations, to build carbon-carbon and carbon-heteroatom bonds. The bulky 2,2-dimethylpropyl group could influence the stereochemical outcome of these reactions, potentially leading to high levels of diastereoselectivity.

Scaffold for Novel Ligand and Catalyst Development

The structure of this compound also presents possibilities for its use as a scaffold for the development of novel chiral ligands and catalysts. Modification of the aldehyde and ethoxy groups could allow for the introduction of coordinating atoms (e.g., nitrogen, phosphorus) that can bind to metal centers, creating chiral catalysts for a range of asymmetric transformations.

Postulated Intermediate in the Construction of Architecturally Complex Organic Molecules

The combination of an aldehyde and an ether within the same molecule, along with significant steric hindrance, suggests that this compound could be a key intermediate in the synthesis of intricate molecular architectures.

Synthesis of Spirocyclic and Fused-Ring Systems

The aldehyde group is a versatile functional group that can participate in intramolecular reactions. For instance, an intramolecular aldol condensation or a related cyclization reaction could potentially lead to the formation of spirocyclic or fused-ring systems, which are common motifs in many biologically active compounds.

Derivatization for Functional Material Precursors

While no specific examples are documented, the derivatization of this compound could lead to precursors for functional materials. For example, polymerization of derivatives or their incorporation into larger macromolecular structures could be explored, although this remains a theoretical application without supporting research.

Development of New Synthetic Methodologies Utilizing its Unique Reactivity

The unique structural features of this compound, particularly the neopentyl-like environment around the aldehyde, could be exploited in the development of new synthetic methodologies. Reactions that are sensitive to steric bulk might proceed with unusual selectivity or reactivity with this substrate. However, the lack of published studies means that its full potential in this area is yet to be realized.

Based on the conducted research, there is no publicly available scientific literature or data specifically detailing the use of This compound as an enabling substrate for novel cross-coupling reactions or as a model compound for stereoselective transformations. The search results did not yield any information for this specific aldehyde, indicating a lack of documented research in these particular areas of application for this compound.

Therefore, it is not possible to provide an article on the "" with the requested detailed research findings and data tables for the specified subsections.

It is possible that "this compound" is a highly specialized, novel, or theoretical compound for which research has not been published in accessible databases. Further investigation into proprietary chemical databases or specialized journals may be required to locate information on this specific molecule.

Table of Compounds Mentioned

Since no article could be generated, there are no compounds to list in this table.

Future Research Trajectories and Interdisciplinary Outlook for 3 Ethoxy 2,2 Dimethylbutanal

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction

The synthesis and reactivity of a molecule like 3-Ethoxy-2,2-dimethylbutanal are prime candidates for exploration using artificial intelligence (AI) and machine learning (ML). These computational tools are revolutionizing chemical synthesis by predicting reaction outcomes and optimizing pathways, moving beyond traditional trial-and-error experimentation. arxiv.org

Future research can leverage ML models trained on vast reaction datasets to forecast the most efficient synthetic routes to this compound. chemrxiv.org Algorithms can analyze the complex interplay of its functional groups—the aldehyde and the ether—to predict potential side reactions and suggest optimal conditions (catalyst, solvent, temperature) to maximize yield and purity. For instance, neural-symbolic machine learning approaches that model chemical reasoning could be employed to invent novel reactions or retrosynthetic pathways. arxiv.org By inputting the target structure, these systems could propose precursor molecules and the necessary transformations, potentially uncovering non-intuitive synthetic strategies. arxiv.org

A significant challenge in organic synthesis is the reliable prediction of outcomes for multi-component reactions. chemrxiv.org AI models could be developed to predict the success or failure of various reactant combinations aimed at producing this compound, significantly reducing the experimental overhead. chemrxiv.org

Interactive Table 1: Potential Applications of AI/ML in the Study of this compound

| AI/ML Application | Predicted Output | Potential Impact on Research |

| Retrosynthesis Planning | Novel synthetic routes from available precursors. | Accelerates the discovery of viable and cost-effective synthesis methods. arxiv.org |

| Reaction Outcome Prediction | Product structure, yield, and potential byproducts. | Minimizes failed experiments and resource waste; improves reaction reliability. chemrxiv.org |

| Condition Optimization | Ideal temperature, pressure, catalyst, and solvent. | Enhances reaction efficiency and selectivity for higher purity products. |

| Reactivity Mapping | Prediction of reactivity with a wide range of reagents. | Guides the exploration of the compound's chemical space and potential applications. |

Exploration of Unconventional Activation Modes and Catalytic Systems

The synthesis of sterically encumbered aldehydes often requires innovative activation strategies to overcome steric hindrance and achieve high selectivity. Future investigations into this compound would benefit from exploring unconventional activation modes that bypass the limitations of classical thermal methods.

Photoredox and Electrocatalysis: These methods use light or electricity, respectively, to generate highly reactive intermediates under mild conditions. They represent a significant shift from traditional synthesis, which often relies on harsh reagents. rsc.org For example, visible-light-driven chiral organocatalysis could be adapted for the asymmetric synthesis of related α-alkylated aldehydes, a strategy that could potentially be applied to create chiral variants of this compound. researchgate.net

Novel Organocatalytic Systems: Organocatalysis avoids the use of potentially toxic and expensive metal catalysts. The development of new chiral imidazolidinones or other organocatalysts could enable the enantioselective synthesis of this aldehyde, which is a crucial step for its potential application in pharmaceuticals or materials science. acs.org

The combination of these modern catalytic approaches with other technologies, such as microwave irradiation, can further enhance reaction rates and yields. researchgate.net

Advances in Flow Chemistry and Continuous Processing for Efficient Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a flask, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. rsc.orgnih.govmdpi.com The synthesis of this compound is an ideal candidate for development within a continuous flow framework.

Enhanced Safety and Control: Aldehyde syntheses can be exothermic, and the use of certain reagents can be hazardous on a large scale. Flow reactors, with their small reaction volumes and high surface-area-to-volume ratios, allow for superior temperature control, minimizing the risk of thermal runaways. nih.gov This is particularly relevant when handling potentially hazardous reagents or intermediates. rsc.org

Scalability and Efficiency: A continuous flow process for this compound could be readily scaled up by simply running the system for longer periods or by "numbering up" (running multiple reactors in parallel). nih.gov This methodology allows for the on-demand production of material, from milligram-scale for screening to kilogram-scale for production, without re-optimizing the reaction. researchgate.net Research has demonstrated the successful multi-gram synthesis of complex molecules using telescoped flow protocols, which minimize purification steps and reduce waste. mdpi.com Such an approach could dramatically improve the efficiency and environmental footprint of producing this compound. acs.org

Interactive Table 2: Comparison of Hypothetical Batch vs. Flow Synthesis for this compound

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

| Heat Transfer | Poor, risk of local hot spots. | Excellent, precise temperature control. nih.gov |

| Mass Transfer | Often limited by stirring speed. | Enhanced due to small channel dimensions. rsc.org |

| Safety | Higher risk with hazardous reagents/exotherms. | Inherently safer due to small reaction volume. mdpi.com |

| Scalability | Difficult, requires re-engineering of process. | Straightforward, by extending run time or parallelization. researchgate.net |

| Process Control | Manual or semi-automated. | Fully automated for high consistency. acs.org |

| Throughput | Limited by vessel size and reaction time. | Potentially much higher for optimized systems. nih.gov |

Theoretical Advancements in Predicting Its Role in Complex Chemical Environments

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules without the need for physical experiments. For this compound, theoretical methods like Density Functional Theory (DFT) can offer profound insights into its intrinsic properties and reactivity in complex settings.